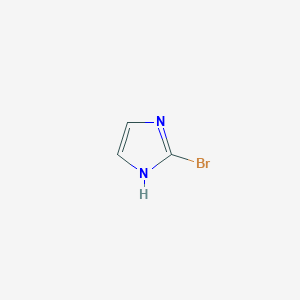

2-Bromo-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Chemical Sciences

Imidazole and its derivatives are of paramount importance in the chemical sciences due to their widespread presence in natural products and their diverse pharmacological activities. ajrconline.orgrsc.orgnih.gov The imidazole core is a key structural feature in essential biomolecules such as the amino acid histidine, histamine, and purines, which are fundamental components of DNA. ajrconline.orgnih.gov This prevalence in nature underscores the biocompatibility and therapeutic potential of imidazole-containing compounds.

In medicinal chemistry, the imidazole scaffold is recognized as a "privileged structure" because of its ability to interact with a wide range of biological targets, including enzymes and receptors. ajrconline.orgijpsjournal.com This interaction is facilitated by the imidazole ring's capacity for hydrogen bonding, π-π stacking, and coordination with metal ions. ijpsjournal.com Consequently, imidazole derivatives have been developed as drugs with a broad spectrum of therapeutic applications, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents. ijpsjournal.comajrconline.orgmdpi.com The polar nature of the imidazole ring can also enhance the solubility and pharmacokinetic properties of drug candidates. ajrconline.orgnih.gov

Beyond pharmaceuticals, imidazole-based compounds are utilized in materials science for the creation of ionic liquids, polymers, and corrosion inhibitors. Their ability to act as ligands for metal catalysts also makes them valuable in various industrial processes. mdpi.com The development of new synthetic methods for the regiocontrolled synthesis of substituted imidazoles remains an active area of research, driven by the continuous demand for novel functional molecules. ajrconline.orgrsc.org

Role of Halogenated Imidazoles as Advanced Synthetic Building Blocks

Halogenated imidazoles, including 2-Bromo-1H-imidazole, serve as versatile and highly reactive intermediates in organic synthesis. nih.gov The presence of a halogen atom on the imidazole ring provides a reactive handle for a variety of cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, allow for the introduction of diverse substituents onto the imidazole core, enabling the synthesis of a vast library of complex molecules. researchgate.netresearchgate.netacs.org

The bromine atom at the 2-position of this compound is particularly well-suited for these transformations. Its reactivity allows for selective functionalization, and its presence can influence the electronic properties of the imidazole ring, thereby modulating the biological activity of the resulting compounds. For instance, the bromine atom can enhance the binding affinity of a molecule to its biological target.

Furthermore, halogenated imidazoles are precursors to other functional groups through substitution reactions. The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. This versatility makes halogenated imidazoles indispensable tools for medicinal chemists and materials scientists in the design and synthesis of novel compounds with tailored properties. acs.orggoogle.com

Overview of Current Research Trajectories for this compound

Current research involving this compound is focused on several key areas, highlighting its continued importance as a synthetic intermediate. ajrconline.orgnih.gov

Medicinal Chemistry: A significant portion of research is dedicated to the use of this compound in the synthesis of new therapeutic agents. vulcanchem.com Derivatives of this compound have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. chemimpex.comvulcanchem.com For example, it is a key building block for certain nitroimidazole drugs. www.gov.ukresearchgate.net Researchers are actively exploring structure-activity relationships to optimize the biological activity of these compounds.

Agrochemicals: this compound and its derivatives are also important intermediates in the synthesis of pesticides and fungicides, contributing to the development of new crop protection agents. vulcanchem.combloomtechz.com

Materials Science: In the field of materials science, derivatives of this compound are being investigated for their potential applications in photovoltaic materials and coordination compounds. vulcanchem.combloomtechz.com The ability of the imidazole ring to coordinate with metal ions is being exploited to create new materials with interesting electronic and optical properties. vulcanchem.com

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives is an ongoing area of research. vulcanchem.comwww.gov.uk This includes the optimization of existing methods and the exploration of new catalytic systems for cross-coupling reactions involving this building block. researchgate.netmit.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂ | vulcanchem.comscbt.com |

| Molecular Weight | 146.97 g/mol | vulcanchem.com |

| Appearance | White to slightly yellow crystalline solid | vulcanchem.com |

| Melting Point | 197-202 °C | vulcanchem.com |

| Boiling Point | 273.1±23.0 °C at 760 mmHg | vulcanchem.com |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and DMSO | vulcanchem.combloomtechz.com |

| CAS Number | 16681-56-4 | vulcanchem.comscbt.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRGVJWDJDYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378316 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-56-4 | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1h Imidazole and Its Derivatives

Direct Bromination Approaches for 1H-Imidazole Scaffolds

Direct bromination is a primary and straightforward method for synthesizing 2-bromo-1H-imidazole. This approach typically involves the reaction of 1H-imidazole or its derivatives with a brominating agent. chembk.comvulcanchem.com

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is an electrophilic aromatic substitution, where the bromine atom preferentially attacks the electron-rich C2 position of the imidazole (B134444) ring. vulcanchem.com To neutralize the hydrogen bromide (HBr) formed during the reaction and prevent unwanted side reactions, a base such as sodium carbonate, silver carbonate, or potassium carbonate is often added, which can improve the reaction's yield. chembk.comvulcanchem.com For instance, 1H-imidazole can be reacted with bromine in a suitable solvent like acetic acid under mild conditions to produce this compound hydrobromide.

In some cases, a protection-bromination-deprotection strategy is employed. For example, to synthesize 2-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]imidazole, this compound is first treated with sodium hydride and then with 2-(chloromethoxy)ethyltrimethylsilane. This method has been reported to yield the desired product with high efficiency. vulcanchem.com

An alternative strategy involves the dibromination of an imidazole derivative followed by selective debromination. This is particularly useful for synthesizing specific isomers, such as 2-bromo-4-nitroimidazole (B1265489), a key intermediate for certain drugs. vulcanchem.comwww.gov.uk The process starts with the dibromination of 4-nitroimidazole (B12731), followed by a selective removal of one bromine atom. www.gov.uk Similarly, 2-bromo-4-methyl-1H-imidazole can be prepared by dibrominating 4-methyl-1H-imidazole and then selectively removing the 5-bromo group using a reagent like isopropyl magnesium chloride. vulcanchem.com

Recent advancements have also explored microwave-assisted synthesis, which can offer shorter reaction times and higher yields under more environmentally friendly conditions. vulcanchem.com

Table 1: Comparison of Direct Bromination Methods

| Method | Brominating Agent | Base/Catalyst | Key Features |

|---|---|---|---|

| Standard Bromination | Bromine (Br₂) | Sodium Carbonate/Silver Carbonate | Straightforward, common method. chembk.com |

| Hydrobromide Synthesis | Bromine (Br₂) | Acetic Acid (solvent) | Forms a stable salt, enhancing water solubility. |

| Using NBS | N-Bromosuccinimide (NBS) | Potassium Carbonate | Selective bromination at the 2-position. vulcanchem.com |

| Dibromination/Debromination | Excess Bromine | Isopropyl magnesium chloride | Allows for synthesis of specific bromo-isomers. vulcanchem.comwww.gov.uk |

| Microwave-Assisted | Brominating Agent | Catalyst | Faster reaction times and higher yields. vulcanchem.com |

Multi-Component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) offer an efficient pathway for constructing the imidazole ring with a bromine atom already incorporated or positioned for subsequent functionalization. These reactions combine three or more starting materials in a single step to form a complex product.

Condensation Reactions Involving α-Bromo Ketone Precursors

A widely used method for synthesizing substituted imidazoles involves the condensation of α-halo ketones, particularly α-bromo ketones, with amidines. orgsyn.orgacs.org This approach is versatile and can be adapted to produce a variety of 2,4-disubstituted imidazoles. orgsyn.org The reaction is often carried out in a mixed solvent system, such as aqueous tetrahydrofuran (B95107) (THF), to accommodate the different polarities of the reactants. acs.org The use of a mild base like potassium bicarbonate is crucial to neutralize the acid produced during the condensation without causing significant decomposition of the α-bromo ketone. orgsyn.orgacs.org

For example, a solution of an α-bromo ketone in THF can be added to an amidine in aqueous THF under reflux to yield the desired imidazole with high purity, often avoiding the need for column chromatography. orgsyn.org This method has been successfully applied to both aromatic and aliphatic α-halo ketones and various amidines. orgsyn.org

Another variation involves the condensation of α-bromo ketones with formamidine (B1211174) acetate (B1210297) in liquid ammonia. researchgate.netscispace.com This has proven to be a useful technique for synthesizing optically active imidazole derivatives from N-Cbz protected α-amino acids. researchgate.net The reaction is typically stirred at an elevated temperature in a pressure vessel. scispace.com

A one-pot, four-component synthesis has also been developed, where a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate are heated together under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in good yields. organic-chemistry.org

Modified Radziszewski Synthesis Protocols

The Radziszewski synthesis, a classic method for preparing imidazoles, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.comijprajournal.com Modifications of this protocol have been developed to synthesize a wider range of substituted imidazoles.

One such modification involves a one-pot, multicomponent reaction that couples two equivalents of an amine with an aldehyde and a 1,2-dicarbonyl compound, catalyzed by an acid. researchgate.net This is similar to the Debus-Radziszewski-Japp reaction. researchgate.net For instance, 2,4,5-triaryl-1H-imidazoles can be synthesized through the cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aromatic aldehyde, and ammonium acetate in the presence of a catalyst such as anhydrous lead(II) chloride in ethanol. jocpr.com

The use of microwave irradiation in solvent-free conditions has been shown to improve the yields of 2,4,5-trisubstituted imidazoles from the condensation of benzil (B1666583), aryl aldehydes, and ammonium acetate. ijprajournal.com This highlights a greener approach to the traditional Radziszewski synthesis. ijprajournal.com

Van Leusen Imidazole Synthesis Variations

The Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction typically involves the base-induced cycloaddition of TosMIC to an aldimine, which can be formed in situ from an aldehyde and an amine. organic-chemistry.org The process is driven by the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC, along with its good leaving group (p-toluenesulfinic acid). organic-chemistry.org

While the standard Van Leusen reaction produces 1,5-disubstituted imidazoles, variations have been developed. organic-chemistry.org For instance, the reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ. organic-chemistry.org It is important to note that this is a stepwise reaction, as the absence of initial imine formation would lead to oxazoles instead of imidazoles. organic-chemistry.org The development of a DNA-compatible Van Leusen three-component imidazole synthesis has also been reported, showcasing its utility in modern synthetic applications. acs.org

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and have been applied to the synthesis of functionalized imidazole derivatives. These methods are particularly useful for coupling amines with bromoimidazoles.

An efficient method for the amination of unprotected bromoimidazoles has been developed using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. acs.org This allows for the coupling of both 2-bromo- and 4-bromo-1H-imidazoles with a range of aliphatic, aromatic, and heteroaromatic amines under mild conditions, producing aminoimidazoles in moderate to excellent yields. acs.org The use of such advanced catalyst systems overcomes the challenges often associated with the coupling of five-membered heterocyclic halides, which can deactivate palladium catalysts. acs.org

Palladium-catalyzed multicomponent reactions have also been employed. For example, the coupling of imines, acid chlorides, and carbon monoxide can produce imidazolinium carboxylates, which can then be decarboxylated to form 2-imidazolines. nih.gov

Furthermore, tandem palladium/copper-catalyzed intermolecular cross-coupling cascades have been developed. A protocol involving the reaction between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-imidazoles provides access to N-fused imidazophenanthridine scaffolds with high efficiency and broad substrate scope. nih.gov The proposed mechanism involves the formation of an organocuprate species from the o-bromobenzoic acid, which then undergoes transmetalation with a palladium(II) metallacycle formed from the bromoimidazole. nih.gov

Table 2: Overview of Palladium-Catalyzed C-N Cross-Coupling for Imidazole Derivatives

| Reaction Type | Catalyst System | Substrates | Products |

|---|---|---|---|

| Amination of Bromoimidazoles | Pd precatalyst with tBuBrettPhos ligand | Bromoimidazoles, Amines | Aminoimidazoles acs.org |

| Multicomponent Synthesis | Palladium catalyst | Imines, Acid Chlorides, Carbon Monoxide | 2-Imidazolines (after decarboxylation) nih.gov |

| Tandem Cross-Coupling | Palladium/Copper catalyst | o-Bromobenzoic acids, 2-(2-Bromoaryl)-1H-imidazoles | N-fused Imidazophenanthridines nih.gov |

Denitrogenative Transformations in Functionalized Imidazole Synthesis

A novel approach to synthesizing functionalized 1H-imidazole derivatives involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This method provides an efficient route to 2-substituted 1H-imidazoles. mdpi.com

The process begins with 5-amino-1,2,3-triazole derivatives, which can be synthesized through a dipolar azide-nitrile cycloaddition reaction. mdpi.comnih.gov These precursors then undergo an acid-mediated denitrogenative transformation. mdpi.com This transformation includes the intramolecular cyclization of the starting triazole, followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comnih.gov This type of transformation of 5-amino-1,2,3-triazole derivatives to form imidazoles represents a relatively new and innovative synthetic strategy. mdpi.com

Scalable Synthesis and Process Optimization for this compound

The synthesis of this compound is typically achieved through the direct bromination of 1H-imidazole. chembk.com A common laboratory method involves reacting 1H-imidazole with a brominating agent, such as elemental bromine, often with a base like sodium carbonate to neutralize the hydrogen bromide byproduct. chembk.com

For industrial-scale production, process optimization focuses on improving yield, safety, and efficiency. The synthesis of the hydrobromide salt of this compound, for instance, involves the bromination of 1H-imidazole in a solvent like acetic acid. To enhance scalability, manufacturing can be adapted to use continuous flow reactors. This technology allows for superior control over reaction parameters such as temperature and mixing, leading to improved consistency and higher yields compared to batch processing.

While methods for the parent compound exist, a significant portion of published process development research has been directed towards its functionalized derivatives, which are often key intermediates for active pharmaceutical ingredients. acs.orgwww.gov.ukacs.org The high demand for specific derivatives, such as 2-bromo-4-nitro-1H-imidazole, has driven extensive optimization and scale-up efforts for their syntheses. acs.orgvcu.edu

Synthesis of Specific Functionalized this compound Derivatives

The functionalization of the this compound core has led to the development of numerous scalable synthetic routes for key derivatives. These processes are crucial for producing building blocks used in medicinal chemistry and materials science.

2-bromo-4-nitro-1H-imidazole

A robust and efficient kilogram-scale synthesis for 2-bromo-4-nitro-1H-imidazole has been developed, driven by its importance as a key intermediate for nitroimidazole-based drugs like Pretomanid (B1679085) and DNDI-VL-2098. acs.orgacs.orgvcu.edu This widely adopted two-step method avoids hazardous reagents and protection/deprotection steps associated with previous routes. vcu.edu

The process begins with the dibromination of the readily available starting material, 4-nitroimidazole. www.gov.uk This reaction is typically performed using bromine in an aqueous medium with a base like sodium bicarbonate to yield 2,5-dibromo-4-nitroimidazole. vcu.edu The second step is a selective debromination at the 5-position. acs.org An optimized method utilizes an in situ reductive deiodination strategy, where the dibromo intermediate is reacted with potassium iodide and sodium sulfite (B76179) in acetic acid. acs.org This process has been successfully scaled to produce the target compound in high yield (62-79%) and purity (>98%). acs.org An alternative plant-scale approach replaces liquid bromine with hydrogen bromide and hydrogen peroxide for the initial dibromination step, achieving comparable yields. vcu.edu

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Dibromination | 4-nitroimidazole | Br₂, NaHCO₃ | Water | 0-5 | 88% | |

| 2. Selective Debromination | 2,5-dibromo-4-nitroimidazole | KI, Na₂SO₃ | Acetic Acid | 120-125 | ~73% (for this step) | acs.org |

4-bromo-1,2-dimethyl-1H-imidazole

A cost-effective and scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole, a key building block for various bioactive molecules including kinase inhibitors, has been established. scispace.comthieme.dethieme-connect.deresearchgate.net Previous methods involving the methylation of 5-bromo-2-methyl-1H-imidazole were challenging to scale due to the formation of regioisomers that required difficult separation, resulting in low yields of the desired product (23%). thieme-connect.de

The optimized, commercially viable process circumvents the issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole. scispace.comthieme-connect.com This approach involves a selective debromination step accomplished using isopropyl magnesium chloride. thieme-connect.com The refined method is high-yielding, providing the target compound in approximately 92% isolated yield, and has been demonstrated on scales ranging from 100 g to 1 kg. thieme.de

| Key Feature | Starting Material | Key Reagent | Scale | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Avoids regioisomer formation | 1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride | 100 g - 1 kg | ~92% | scispace.comthieme.de |

This compound-4,5-dicarboxylic acid

This derivative serves as a versatile intermediate in the synthesis of metal-organic frameworks (MOFs) and pharmaceuticals. Its synthesis relies on the availability of its precursor, imidazole-4,5-dicarboxylic acid. google.com An economical and advantageous route to this precursor involves the reaction of imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures (100° to 140° C). google.com The subsequent bromination of imidazole-4,5-dicarboxylic acid at the 2-position yields the final product. For industrial-scale processes, these conditions can be adapted, potentially using continuous flow reactors to improve yield and reproducibility.

Reactivity and Mechanistic Studies of 2 Bromo 1h Imidazole

Halogen Reactivity and Regioselective Substitution Patterns

The presence of a bromine atom on the imidazole (B134444) ring introduces a site for various chemical transformations. The electronegativity of the bromine atom creates a dipole, making the attached carbon atom susceptible to nucleophilic attack. Furthermore, the imidazole ring itself can undergo substitution, and the position of the bromine atom often directs the regioselectivity of these reactions. vulcanchem.com

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 2-position of the imidazole ring is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile, which is a chemical species rich in electrons, replaces the bromine atom. This reactivity is fundamental to the use of 2-bromo-1H-imidazole as an intermediate in the synthesis of more complex molecules. For instance, nucleophiles such as amines, thiols, and alkoxides can displace the bromide to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The reaction generally proceeds through a mechanism where the nucleophile attacks the carbon atom bonded to the bromine, leading to the departure of the bromide ion. The efficiency and conditions required for these substitutions can vary depending on the specific nucleophile and the presence of other substituents on the imidazole ring. For example, dimethyl this compound-4,5-dicarboxylate readily reacts with amines, thiols, and alkynes under mild conditions.

A computational study using Density Functional Theory (DFT) has investigated the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives. dergipark.org.tr This research provides theoretical insights into the reaction mechanisms and the factors influencing reactivity. dergipark.org.tr

Palladium-Catalyzed Amination of Bromoimidazoles

Palladium-catalyzed amination, a type of cross-coupling reaction, has emerged as a powerful method for forming carbon-nitrogen bonds. This transformation is particularly valuable for synthesizing amino-substituted imidazoles from their bromo-counterparts. acs.orgnih.gov An efficient method has been developed for the palladium-catalyzed amination of unprotected bromoimidazoles using a specialized palladium precatalyst with a bulky biarylphosphine ligand (tBuBrettPhos). acs.orgacs.org This system facilitates the coupling of a wide range of amines, including anilines, alkylamines, and heteroarylamines, with 2-bromo-1H-imidazoles to produce 2-aminoimidazoles in good yields under mild conditions. acs.orgnih.gov The development of such catalytic systems has been crucial, as five-membered heterocyclic halides like bromoimidazoles can be challenging coupling partners due to their potential to inhibit or deactivate the palladium catalyst. acs.orgnih.gov These advanced methods have broadened the scope of accessible aminoimidazole derivatives, which are significant in medicinal chemistry. acs.org

Table 1: Examples of Palladium-Catalyzed Amination of Bromoimidazoles

| Bromoimidazole Reactant | Amine Nucleophile | Catalyst System | Product | Yield | Reference |

| This compound | Aniline | Pd precatalyst with tBuBrettPhos ligand | 2-(Phenylamino)-1H-imidazole | Good | acs.orgnih.gov |

| This compound | Alkylamine | Pd precatalyst with tBuBrettPhos ligand | 2-(Alkylamino)-1H-imidazole | Good | acs.orgnih.gov |

| This compound | Heteroarylamine | Pd precatalyst with tBuBrettPhos ligand | 2-(Heteroarylamino)-1H-imidazole | Good | acs.orgnih.gov |

Regioselective Functionalization of the Imidazole Ring System

The functionalization of the imidazole ring in a regioselective manner is a key aspect of its chemistry. The existing bromine atom can direct incoming substituents to specific positions. For example, in 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, Suzuki-Miyaura cross-coupling reactions can be controlled to occur selectively at the C-4 position first, followed by a subsequent reaction at the C-2 position. mdpi.com This selectivity is influenced by the electronic and steric environment of each carbon atom.

Furthermore, direct arylation of the C-H bonds of the imidazole core offers a powerful strategy for synthesizing complex arylated imidazoles. acs.orgnih.gov Mechanistic studies on the palladium-catalyzed direct arylation of imidazoles at the C5 position have revealed that the reaction proceeds through imidazole-ligated organo-palladium intermediates, rather than the previously suggested phosphine-ligated species. unipi.it The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can enable the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. acs.orgnih.gov For instance, new catalytic methods have been developed for the selective C5- and C2-arylation of SEM-imidazoles. acs.orgnih.gov To functionalize the less reactive C-4 position, a "SEM-switch" strategy was developed, which involves transferring the SEM-group from the N-1 to the N-3 nitrogen, thereby activating the C-4 position for arylation. acs.orgnih.gov

Reactions Involving Ancillary Imidazole Ring Functionalities

Beyond the direct involvement of the bromine atom, other parts of the this compound molecule can undergo chemical transformations. These reactions often involve substituents on the imidazole ring or the ring atoms themselves, expanding the synthetic utility of this compound.

Oxidation and Reduction Reactions of Imidazole Side Chains

The imidazole ring can be a platform for various oxidation and reduction reactions, particularly when it bears side chains. For instance, this compound can be reduced to 2-bromo-1H-imidazoline through a hydrogenation reaction. bloomtechz.com Conversely, it can be oxidized by an oxidizing agent to the corresponding nitrogen oxide heterocyclic compound. bloomtechz.com In the context of derivatives, the nitro group in 2-bromo-4-nitro-1H-imidazole is a key functional group that can undergo reduction. The reduction of 2-nitroimidazoles is a significant area of study, as the resulting products can have biological implications. cdnsciencepub.comnih.gov The reduction of 2-nitroimidazoles under hypoxic conditions leads to reactive species that can interact with biological molecules like guanine. nih.gov

Iodination Reactions of this compound

Iodination of this compound introduces an iodine atom onto the imidazole ring, creating a di-halogenated species with further potential for functionalization. One reported reaction shows that this compound can react with iodine to produce 2,5-diiodo-1H-imidazole. bloomtechz.com Another synthetic route involves the nucleophilic substitution of a bromine atom at the 5-position of 2-bromo-4-nitroimidazole (B1265489) with iodine to yield 2-bromo-5-iodo-4-nitroimidazole. acs.org These iodinated compounds can serve as versatile intermediates in organic synthesis.

C-H Activation Strategies Utilizing Imidazole Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org For heterocyclic compounds like imidazole, C-H activation provides a direct pathway to elaborate the core structure, which is a common motif in pharmaceuticals and functional materials. rsc.org In the context of this compound, the presence of the bromo substituent at the C2 position influences the reactivity and regioselectivity of the remaining C-H bonds at the C4 and C5 positions. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing these C-H activation strategies. nih.govrsc.org

Transition-metal-catalyzed C-H functionalization reactions, such as arylation, alkenylation, and alkylation, have been successfully applied to various imidazole derivatives. rsc.org The regioselectivity of these reactions is a crucial aspect and is often directed by the electronic properties of the imidazole ring and the nature of the substituents present. For imidazoles, the C5 position is generally the most nucleophilic and thus more susceptible to electrophilic attack, which often translates to preferential C-H activation at this site. researchgate.net

In the case of 2-substituted imidazoles, the C-H bond at the C5 position is typically the primary site for functionalization. This preference is attributed to the electronic and steric environment of the imidazole ring. Various catalytic systems have been developed to achieve high selectivity in these transformations.

For instance, palladium-catalyzed C-H alkenylation of imidazoles has been shown to be highly regioselective. For C2-substituted imidazoles, the use of copper(II) acetate (B1210297) as an oxidant with a palladium catalyst can lead to exclusive C5-alkenylation. wikiwand.com This highlights the ability to control the site of functionalization through the careful selection of reaction conditions.

Nickel catalysis has also emerged as a viable alternative for the C-H functionalization of imidazoles. Nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives have been developed, providing a range of C2-functionalized products. rsc.orgnih.gov These methods often utilize specific ligands to achieve the desired reactivity and selectivity. rsc.orgnih.gov The choice of solvent can also play a critical role; for example, tertiary alcohols have been found to accelerate nickel-catalyzed C-H activation of imidazoles. rsc.orgrsc.org

Rhodium catalysts have also been employed for the C-H activation of imidazoles. nih.gov Rhodium(III)-catalyzed oxidative annulation reactions have been developed for the synthesis of complex fused imidazole systems. nih.gov Mechanistic studies of rhodium-catalyzed reactions have sometimes revealed the formation of N-heterocyclic carbene (NHC) intermediates, which can play a key role in the catalytic cycle. nih.gov

While direct C-H activation studies on this compound are not extensively documented in the reviewed literature, the established principles of C-H activation on other 2-substituted imidazoles provide a strong basis for predicting its reactivity. The electron-withdrawing nature of the bromine atom at C2 would likely further enhance the preference for C-H activation at the C5 position.

Below is a summary of representative C-H activation strategies on imidazole scaffolds, which can be extrapolated to understand the potential reactivity of this compound.

| Catalyst System | Coupling Partner | Position of Functionalization | Key Findings |

|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | Alkenes | C5 | High selectivity for C5-alkenylation in C2-substituted imidazoles. wikiwand.com |

| Ni(OTf)₂ / dcype | Phenol derivatives | C2 | Effective for C-H arylation of imidazoles. rsc.orgrsc.org |

| Ni(OTf)₂ / dcypt | Enol derivatives | C2 | Enables C-H alkenylation of imidazoles. rsc.orgrsc.org |

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Alkynes | - | Used for oxidative annulation to form fused heterocycles. nih.gov |

The mechanistic pathways for these transformations are generally believed to involve the coordination of the transition metal to the imidazole ring, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the functionalized imidazole and regenerates the active catalyst. The specific mechanism, whether it proceeds via concerted metalation-deprotonation (CMD) or another pathway, can depend on the catalyst, ligands, and substrate.

Advanced Applications of 2 Bromo 1h Imidazole in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

2-Bromo-1H-imidazole serves as a fundamental starting material for the synthesis of intricate heterocyclic systems, particularly fused and bicyclic imidazoles. x-mol.net These complex structures are of significant interest due to their presence in numerous biologically active compounds and functional materials. lookchem.commdpi.com

One notable application is in the synthesis of imidazo[1,2-c]quinazolines. Researchers have developed a one-pot copper-catalyzed tandem reaction between 2-(2-bromophenyl)-1H-imidazoles (derived from this compound) and formamide. rsc.orgresearchgate.net This efficient protocol involves an initial Ullmann-type C-N coupling followed by an intramolecular dehydrative cyclization, yielding the desired fused heterocyclic products in moderate to good yields. rsc.orgresearchgate.net The scalability of this method has been demonstrated, highlighting its practical utility. rsc.org

Furthermore, this compound is instrumental in constructing diimidazo[1,2-a:1′,2′-c]quinazolines through a copper-catalyzed double Ullmann cross-coupling reaction. x-mol.net This process efficiently forms two new Csp²-N bonds, leading to the creation of a fused tetracyclic heterocycle containing four nitrogen atoms in a single step. x-mol.net Another innovative approach involves the gold-catalyzed synthesis of bicyclic imidazoles. nih.gov In this reaction, a highly electrophilic α-imino gold carbene intermediate, generated in situ, reacts with a nitrile solvent to produce the bicyclic imidazole (B134444) framework. nih.gov

The versatility of this compound derivatives extends to the synthesis of dibenzo[b,f]imidazo[1,2-d] lookchem.comoxazepine derivatives via a double Ullmann coupling reaction between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols. researchgate.net

| Starting Material Derived from this compound | Reaction Type | Product | Key Features |

|---|---|---|---|

| 2-(2-bromophenyl)-1H-imidazoles | Copper-catalyzed tandem Ullmann-type coupling and dehydrative cyclization | Imidazo[1,2-c]quinazolines | One-pot synthesis, moderate to good yields. rsc.orgresearchgate.net |

| 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole and this compound | Copper-catalyzed double Ullmann cross-coupling | 2,3-Bisaryldiimidazo[1,2-a:1′,2′-c]quinazolines | Forms two Csp²-N bonds in one pot. x-mol.net |

| Azido-alkyne tethered imidazoles | Gold-catalyzed [2+2+1] cycloaddition | Bicyclic imidazoles | Involves an α-imino gold carbene intermediate. nih.gov |

| 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols | Double Ullmann coupling reaction | Dibenzo[b,f]imidazo[1,2-d] lookchem.comoxazepine derivatives | Efficient synthesis of complex oxazepine derivatives. researchgate.net |

Methodologies for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate in various C-N coupling reactions. These reactions are essential for introducing nitrogen-containing functional groups and for constructing the backbones of many nitrogenous compounds.

The Buchwald-Hartwig amination has been successfully applied to unprotected 2-bromo-1H-imidazoles. nih.govacs.org This palladium-catalyzed cross-coupling method allows for the efficient arylation of a variety of amine nucleophiles, including anilines, alkylamines, and heteroarylamines, to produce 2-aminoimidazoles in good yields. nih.govacs.org The use of specialized palladium precatalysts and ligands has been crucial in overcoming the challenges associated with the coupling of five-membered heterocyclic halides, which can often inhibit or deactivate the catalyst. nih.govacs.org

Copper-catalyzed Ullmann-type couplings are also prominent methodologies for C-N bond formation using this compound derivatives. rsc.orgresearchgate.net These reactions have been employed in the synthesis of complex fused heterocycles, demonstrating their utility in intramolecular cyclizations. rsc.orgresearchgate.netrsc.org For instance, the synthesis of imidazo[1,2-c]quinazolines relies on an initial Ullmann-type C-N coupling between a 2-(2-bromophenyl)-1H-imidazole and formamide. rsc.orgresearchgate.net Double Ullmann couplings have also been utilized to construct intricate molecular architectures in a single step. x-mol.netresearchgate.net

| Reaction | Catalyst/Reagents | Substrates | Product | Significance |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., based on tBuBrettPhos), LHMDS | 2-Bromo-1H-imidazoles and various amines (anilines, alkylamines, heteroarylamines) | 2-Aminoimidazoles | Provides facile access to traditionally difficult-to-prepare aminoimidazoles. nih.govacs.org |

| Ullmann-type Coupling | Copper(I) iodide (CuI), base (e.g., Cs₂CO₃, CH₃ONa) | This compound derivatives and amides or phenols | N-arylated imidazoles, fused heterocycles | Key step in the synthesis of complex fused systems like imidazo[1,2-c]quinazolines. rsc.orgresearchgate.netresearchgate.net |

Precursor in the Synthesis of Diverse Organic Molecules

The utility of this compound as a precursor extends to the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and materials for various applications. lookchem.combloomtechz.com Its reactive nature allows for its incorporation into complex molecular scaffolds through various synthetic transformations. vulcanchem.com

A significant application is in the total synthesis of marine alkaloids, such as those belonging to the pyrrole-imidazole alkaloid family. semanticscholar.org For example, a 2-bromoimidazole subunit bearing a terminal alkyne and a masked aldehyde was efficiently prepared as a key intermediate in the synthetic exploration of chartelline A. acs.org The synthesis of other marine alkaloids, like granulatimide (B1238245) and isogranulatimide (B8811538) analogues, has also utilized brominated imidazole intermediates. sci-hub.sersc.org

In medicinal chemistry, this compound and its derivatives are crucial for synthesizing compounds with potential therapeutic properties. chembk.com An improved kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole has been developed, highlighting its importance as a key building block for nitroimidazole-based drugs. acs.orgresearchgate.net Furthermore, derivatives of this compound are used in the development of materials for photovoltaic applications and as ligands in coordination chemistry. bloomtechz.com

Role as a Directing Group in Transition Metal-Catalyzed Reactions

In recent years, the imidazole moiety itself has been recognized as an effective directing group in transition metal-catalyzed C-H activation reactions. mdpi.com This strategy allows for the selective functionalization of C-H bonds at positions that would otherwise be unreactive. The imidazole ring can coordinate to the metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. oup.commdpi.com

For example, the imidazole ring can act as a masked ester and a directing group in ruthenium(II)-catalyzed ortho-C-H arylation of 2-aroyl-imidazoles with aryl bromides. oup.com This approach tolerates a variety of functional groups, and the resulting arylated products can be readily converted into the corresponding esters and amides. oup.com The use of imidazole as a directing group has also been explored in rhodium-catalyzed reactions. beilstein-journals.org This directing group ability is a powerful tool for the efficient and regioselective construction of complex molecules, further expanding the synthetic utility of imidazole-containing compounds derived from this compound. mdpi.commdpi.com While the primary role of this compound is often as a building block where the bromine is substituted, the resulting imidazole core can then participate as a directing group in subsequent transformations. oup.com

| Reaction Type | Catalyst | Substrate | Key Feature |

|---|---|---|---|

| ortho-C-H Arylation | Ruthenium(II) | 2-Aroyl-imidazoles | Imidazole acts as a masked ester and directing group. oup.com |

| C-H Functionalization | Rhodium(III) | 2-Substituted imidazoles | Direct, double C-H activation of vinylic and imidazole C-H bonds. beilstein-journals.org |

Coordination Chemistry of 2 Bromo 1h Imidazole and Its Metal Complexes

2-Bromo-1H-imidazole as a Ligand in Metal Coordination

This compound is a versatile heterocyclic compound that serves as a ligand in coordination chemistry, forming stable complexes with a variety of metal ions. bloomtechz.comvulcanchem.com Its ability to coordinate with metals stems from the presence of two nitrogen atoms within the imidazole (B134444) ring, which can act as electron-pair donors. bloomtechz.comresearchgate.net The imidazole ring's aromaticity and the presence of the bromo substituent influence its electronic properties and, consequently, its behavior as a ligand. bloomtechz.com

The coordination of this compound to a metal center can occur through the pyridinic nitrogen atom (N3), the pyrrolic nitrogen atom (N1), or by bridging between two metal centers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Derivatives of this compound, such as those with carboxylic acid groups, have been extensively studied as ligands. For example, this compound-4,5-dicarboxylic acid utilizes its dicarboxylate groups to act as bridging ligands, coordinating with lanthanide and transition metal ions like Zn²⁺ and Cu²⁺. Similarly, the derivative 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid has been used to synthesize various metal-organic frameworks with metals such as Ca(II), Sr(II), Zn(II), Co(II), and Cd(II). acs.org

The coordination versatility is further highlighted by Schiff base ligands derived from imidazole precursors. These ligands can exhibit tridentate coordination, bonding to a central metal ion through an azomethine nitrogen, a deprotonated carboxylic oxygen, and an imidazole ring nitrogen. tandfonline.com The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion involved. tandfonline.com

Synthesis and Spectroscopic Characterization of Metal-2-Bromo-1H-imidazole Complexes

The synthesis of metal complexes with this compound ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the resulting complex's structure and composition. acs.org For instance, hydro(solvo)thermal conditions have been successfully employed to synthesize various metal-organic frameworks. acs.org

Spectroscopic techniques are crucial for characterizing the resulting metal complexes and confirming the coordination of the this compound ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. tandfonline.com The coordination is often confirmed by the appearance of a new band corresponding to the metal-nitrogen (M-N) vibration. researchgate.net Changes in the vibrational frequencies of the imidazole ring upon coordination also provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for elucidating the structure of these complexes in solution. researchgate.netrepec.org Chemical shift changes in the protons and carbons of the imidazole ring upon coordination can provide information about the binding site and the electronic environment of the ligand. For example, in the ¹H NMR spectrum of a ligand, a signal at 2.36 ppm might be assigned to a CH₂ group, while aromatic protons could appear in the range of 6.58–7.63 ppm. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. tandfonline.com The d-d transitions of the metal ions are often observed in the visible region of the spectrum and are characteristic of the coordination environment.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to study their fragmentation patterns. nih.gov For instance, the mass spectrum of a ligand might show a molecular ion peak at an m/z value corresponding to its calculated molecular weight, supporting its proposed structure. nih.gov

A study on a novel Schiff base derived from imidazole-2-carboxaldehyde and L-histidine, complexed with various 3d metal(II) ions, utilized elemental analysis, IR, UV-vis, ¹H NMR, mass spectrometry, and magnetic susceptibility measurements to deduce the coordination properties and stability of the complexes. tandfonline.com

Structural Elucidation of Coordination Compounds via X-ray Crystallography

For example, single-crystal X-ray diffraction analysis of a selenium adduct incorporating an imidazolium-N-heterocyclic carbene salt validated its structural elucidation. researchgate.net In another study, the crystal structure of a dinuclear Ag(I) di-N-heterocyclic carbene complex derived from a tetrakis-imidazolium salt revealed a cylindrical-like crystalline structure. repec.orgactachemicamalaysia.com

The structural analysis of six metal-organic frameworks based on the 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid ligand revealed a rich diversity of structures, ranging from one-dimensional chains to three-dimensional polymers. acs.org The study also highlighted the role of intermolecular hydrogen bonds and π-π stacking interactions in stabilizing the supramolecular structures. acs.org

Similarly, the structures of four metal-organic frameworks synthesized from chlorophenyl imidazole dicarboxylates were elucidated using single-crystal X-ray analyses, revealing two-dimensional and three-dimensional architectures. tandfonline.com These studies demonstrate the power of X-ray crystallography in understanding the intricate solid-state structures of these coordination compounds.

Table 1: Crystallographic Data for Selected Metal-Imidazole Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Ca(p-BrPhHIDC)(H₂O)₂]n | Monoclinic | P2₁/c | 2D polymer | acs.org |

| [Sr(p-BrPhHIDC)(H₂O)]n | Monoclinic | P2₁/n | 2D polymer | acs.org |

| [Zn(p-BrPhHIDC)(H₂O)]n | Triclinic | P-1 | 1D polymer | acs.org |

| {[Co(p-BrPhH₂IDC)₂]·2H₂O}n | Monoclinic | C2/c | 2D polymer | acs.org |

| Ag(I) di-NHC complex (Ag1) | - | - | Dinuclear, cylindrical-like structure | repec.orgactachemicamalaysia.com |

Catalytic Applications of this compound-Derived Ligands and Complexes

Ligands and metal complexes derived from this compound have shown significant promise in the field of catalysis. vulcanchem.comchemicalbook.com The unique electronic and steric properties imparted by the imidazole ring and the bromo substituent can enhance the catalytic activity and selectivity of the metal center.

Palladium complexes bearing imidazole ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net High yields of the cross-coupling products were achieved in the reaction of various bromotoluenes and bromoanisole with phenylboronic acid. researchgate.net The catalytic system often operates under mild conditions, for example, at temperatures of 40 and 60°C in an isopropanol-water solution. researchgate.net

Furthermore, N-heterocyclic carbene (NHC) complexes, which can be synthesized from imidazolium (B1220033) salt precursors, are a well-established class of catalysts for a wide range of organic transformations. The reaction of 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) with an imidazole moiety can lead to the formation of tetrakis-imidazolium salts, which are precursors to dinuclear Ag(I) di-NHC complexes. repec.org These NHC complexes are known to be effective catalysts in various reactions.

The catalytic utility of these compounds extends to their use in the synthesis of other functional molecules. For instance, 2-bromo-1-methyl-1H-imidazole can be used in C-N coupling reactions with p-anisidine. chemicalbook.com

Integration into Metal-Organic Frameworks (MOFs)

This compound and its derivatives are valuable building blocks for the construction of metal-organic frameworks (MOFs). vulcanchem.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The imidazole-based ligands provide the organic linkers that connect the metal nodes, forming the extended framework structure.

The dicarboxylate derivative, this compound-4,5-dicarboxylic acid, is a particularly effective ligand for MOF synthesis. The carboxylate groups readily coordinate to metal ions, forming robust and often porous frameworks. For example, this ligand has been used to prepare MOFs with lanthanides and transition metals.

A study on the derivative 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid demonstrated the successful synthesis of six different MOFs with Ca(II), Sr(II), Zn(II), Co(II), and Cd(II) under hydro(solvo)thermal conditions. acs.org The resulting frameworks exhibited a range of dimensionalities, from 1D to 3D. acs.org

Post-synthetic modification of existing MOFs is another strategy to incorporate bromo-imidazole functionalities. For instance, 4-bromo-1H-imidazole ligands have been grafted into ZIF-71 particles using a post-synthetic exchange technique, demonstrating the potential to fine-tune the properties of MOFs. nih.gov

The thermal and photoluminescent properties of these imidazole-based MOFs have also been investigated, suggesting their potential for applications in sensors and optoelectronic devices. acs.orgtandfonline.com

Medicinal Chemistry Applications of 2 Bromo 1h Imidazole Scaffolds

Design and Synthesis of Biologically Active Imidazole (B134444) Compounds

The synthesis of biologically active compounds from 2-Bromo-1H-imidazole often involves its use as a key intermediate. vulcanchem.com A common synthetic strategy is nucleophilic substitution, where the bromine atom is replaced by various functional groups like amines, thiols, or alkoxides. Another approach involves the regioselective electrophilic bromination at the C-2 position of a protected imidazole, followed by Suzuki cross-coupling reactions with appropriate arylboronic acids to yield diverse 1,2-diaryl-1H-imidazoles. nih.gov

For instance, a multi-step synthesis can be employed, starting with the reaction of substituted amines and benzaldehydes to form Schiff bases, which then react with ammonium (B1175870) acetate (B1210297) and benzil (B1666583) to create imidazole derivatives. researchgate.net The synthesis of 2-bromo-4-nitroimidazole (B1265489), a key component for certain drugs, has been achieved through a two-step process involving dibromination of 4-nitroimidazole (B12731) and subsequent selective debromination. researchgate.net Furthermore, the synthesis of 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles, designed as combretastatin (B1194345) A-4 analogues, starts with the Ullmann-type N-arylation of 1H-imidazole, followed by bromination to create the 2-bromo intermediate, which is then subjected to Suzuki coupling. nih.gov

The modification of the imidazole ring with different substituents, such as bromo, methyl, and nitro groups, significantly influences the biological properties of the resulting compounds. ontosight.ai These synthetic strategies allow for the creation of a wide array of imidazole-based compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. vulcanchem.comajrconline.org

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, making them a significant area of research for the development of new therapeutic agents. vulcanchem.comontosight.ai

Development of Novel Antibacterial Agents

Imidazole derivatives have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. vulcanchem.comasianpubs.org The mechanism of action for some imidazole-based compounds is believed to involve the disruption of microbial cell membranes. For example, certain 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives have shown significant antibacterial activity. nih.gov

Research has highlighted the effectiveness of specific derivatives against various bacterial strains. For instance, some synthesized imidazole compounds exhibited moderate inhibition against Gram-negative bacteria, particularly Escherichia coli. asianpubs.org In another study, indolylbenzo[d]imidazoles demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Furthermore, a study on 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol showed strong antibacterial activity against Klebsiella oxytoca. chemsociety.org.ng The combination of the imidazole scaffold with other heterocyclic systems, such as 1,10-phenanthroline, has also yielded complexes with notable antibacterial properties.

The following table summarizes the antibacterial activity of selected imidazole derivatives:

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamides | Various | Significant antibacterial activity nih.gov |

| Imidazole derivatives (IBMD, IBBD, IBDM) | Escherichia coli | Moderate inhibition asianpubs.org |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (including MRSA) | High activity (MIC < 1 µg/mL) nih.gov |

| 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol | Klebsiella oxytoca | Strong activity (23 mm inhibition zone) chemsociety.org.ng |

| 4-bromo-2-(1H-imidazo[4,5-f] vulcanchem.comresearchgate.netphenanthroline-2-yl)phenol metal complexes | Various | Antibacterial activity |

Antifungal Activities of Imidazole Derivatives

Imidazole derivatives are well-known for their antifungal properties, often acting by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. mdpi.com This inhibition is typically achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com

Studies have shown that various imidazole derivatives exhibit potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger. asianpubs.orgacs.org For example, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated activity against both human and plant pathogenic fungi, with some compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 3.9 to 62.5 µg/mL. mdpi.com Specifically, derivatives with phenyl and bromo substitutions showed notable efficacy. mdpi.com

Furthermore, some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have displayed moderate activity against Candida albicans and Aspergillus niger. acs.org The combination of an imidazole ring with a thiazolidinone structure has also been shown to enhance antifungal effects. vulcanchem.com

The antifungal activity of selected imidazole derivatives is presented in the table below:

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (MIC) |

| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives (5a, 6a, 5c, 6c) | Human and plant pathogenic fungi | 3.9 to 62.5 µg/mL mdpi.com |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (1b, 1c, 2e, 2g) | Candida albicans, Aspergillus niger | 64 µg/mL acs.org |

| Imidazole derivatives | Aspergillus niger, C. albicans | Antifungal activity asianpubs.org |

Antiviral Compound Discovery and Evaluation

The antiviral potential of this compound derivatives is an emerging area of research. vulcanchem.comontosight.ai Some studies have indicated that imidazole-based compounds can inhibit the replication of certain viruses. For instance, research on derivatives of imidazole-4,5-dicarboxylic acid has suggested potential antiviral activity. One particular derivative demonstrated significant efficacy against the Yellow Fever Virus (YFV) with an EC50 of 1.85 μM. Additionally, this compound itself has been shown to inhibit the replication of the Hepatitis C virus (HCV) in vitro. biosynth.com

Anti-Tumor and Anti-Cancer Agent Investigations

The this compound scaffold has been instrumental in the development of novel anti-tumor and anti-cancer agents. vulcanchem.comontosight.ai Imidazole-based compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells, potentially through DNA damage and cell cycle arrest.

A study on novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives revealed that several compounds exhibited potent cytotoxic activity against HeLa (human cervical carcinoma) cell lines. researchgate.net Another series of 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles, designed as tubulin polymerization inhibitors, showed significant antiproliferative activity against a panel of human tumor cell lines, with some derivatives demonstrating IC50 values in the nanomolar range. nih.gov The introduction of chloro and ethoxy groups at specific positions on the phenyl ring produced a highly active compound. nih.gov

Furthermore, some 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives have been identified as potent anticancer agents against various cancer cell lines, including breast and colorectal cancers. nih.gov Molecular docking studies have suggested that these compounds may interact with COX-2 receptors, which are implicated in cancer progression. Research has also indicated that 2-Bromo-4-methyl-5-nitro-1H-imidazole's ability to interact with DNA makes it a candidate for further investigation in cancer therapy. ontosight.ai

The following table highlights the anti-tumor activity of specific imidazole derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Activity |

| 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives (A-IVd, A-IVh, A-IVj) | HeLa (Human cervical carcinoma) | Potent cytotoxic activity researchgate.net |

| 1-(3′,4′,5′-trimethoxyphenyl)-2-(3′-chloro-4′-ethoxyphenyl)-1H-imidazole (4o) | Various human tumor cell lines | Potent antiproliferative activity (IC50: 0.4-3.8 nM) nih.gov |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives | HT-29, MCF-7 | Potent anticancer agents nih.gov |

| 2-Bromo-4-methyl-5-nitro-1H-imidazole | Not specified | Candidate for anticancer drug development due to DNA interaction ontosight.ai |

| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (5e) | SKOV-3, PC-3, HeLa, THP-1 | Cytotoxic activity (IC50: 23.69 - 73.05 µM) ajol.info |

Anti-Inflammatory and Analgesic Property Assessment

Derivatives of this compound have shown significant potential as anti-inflammatory and analgesic agents. vulcanchem.com The mechanism of action for some of these compounds may involve the modulation of inflammatory pathways, with molecular docking studies suggesting interactions with targets like the COX-2 receptor. vulcanchem.comresearchgate.net

A study investigating novel imidazole analogues synthesized from Schiff bases found that certain compounds exhibited potent anti-inflammatory and analgesic activities. researchgate.netresearchgate.net For example, compound 2g, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, demonstrated significant analgesic activity, while compounds 2a and 2b showed good anti-inflammatory activity comparable to the standard drug diclofenac (B195802). vulcanchem.comresearchgate.net Another study on pyrazole (B372694) derivatives of benzimidazole (B57391) also reported significant analgesic and anti-inflammatory effects for some of the synthesized compounds. scialert.net Specifically, compound 1b showed notable anti-inflammatory activity, and compound 1c displayed potent analgesic properties. scialert.net

The development of new anti-arthritic compounds with good anti-inflammatory and immunoregulatory activity is an active area of research, with some phenanthro[9,10-d]imidazoles also demonstrating analgesic properties. google.com

The table below summarizes the anti-inflammatory and analgesic activities of selected imidazole derivatives:

| Compound/Derivative | Activity | Key Findings |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Analgesic | 89% activity at 100 mg/kg body weight vulcanchem.comresearchgate.net |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) & 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | Anti-inflammatory | Good activity, comparable to diclofenac vulcanchem.comresearchgate.net |

| 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1b) | Anti-inflammatory | Significant inhibition of edema (63.63%) scialert.net |

| 2-[5-(4-chloro-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole (1c) | Analgesic | Potent activity scialert.net |

Anti-Parasitic and Anti-Tuberculosis Research with Nitroimidazole Derivatives

The this compound scaffold is a significant structural motif in the design of nitroimidazole derivatives aimed at treating parasitic diseases and tuberculosis. The strategic placement of a bromine atom on the imidazole ring can substantially alter the molecule's biological efficacy and physicochemical characteristics.

A primary focus of research has been the synthesis of 2-bromo-5-nitroimidazole derivatives as potential anti-parasitic agents. mdpi.com These compounds are often developed to target the anaerobic metabolism unique to certain protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. mdpi.commdpi.com The nitro group is a crucial pharmacophore that, under anaerobic conditions, is reduced to cytotoxic radicals that inflict damage on microbial DNA and other essential macromolecules. nih.gov The bromine substituent can influence the electronic properties of the imidazole ring, which in turn affects the reduction potential of the nitro group and, consequently, the activation and effectiveness of the drug. For instance, some 2-bromo-5-nitro-1H-imidazole derivatives have shown significant activity against Entamoeba histolytica and Giardia intestinalis, in some cases exceeding the efficacy of the reference drug, metronidazole.

| Compound Type | Target Organism | Key Research Findings |

| 2-Bromo-5-nitro-1H-imidazole derivatives | Mycobacterium tuberculosis H37Rv | Derivatives incorporating a 1,3,4-oxadiazole (B1194373) group exhibited potent antitubercular activity. ijpsr.com |

| 2-Bromo-5-nitro-1H-imidazole derivatives | Entamoeba histolytica | Certain derivatives demonstrated higher efficacy than metronidazole. |

| 2-Bromo-5-nitro-1H-imidazole derivatives | Giardia intestinalis | Several synthesized compounds showed significant antiprotozoal effects. |

| Bicyclic nitroimidazoles (e.g., Pretomanid) | Giardia lamblia, Entamoeba histolytica | Pretomanid (B1679085) shows potent activity against these parasites, expanding its therapeutic potential beyond tuberculosis. acs.orgnih.gov |

Computational Molecular Docking and Receptor Interaction Studies in Drug Design

Computational molecular docking is a powerful tool in the rational design of drugs incorporating the this compound scaffold. researchgate.net This in silico method predicts the binding mode and affinity of a potential drug molecule within the active site of a biological target, offering crucial insights into its mechanism of action. jddtonline.info

In anti-cancer drug discovery, molecular docking has been utilized to examine the interaction of this compound derivatives with protein kinases, enzymes that are frequently dysregulated in cancer. nih.gov Docking simulations can identify key hydrogen bonds between the imidazole nitrogen atoms and amino acid residues in the ATP-binding pocket of the kinase. dergipark.org.tr The bromine atom itself can participate in halogen bonding or other non-covalent interactions, which can help to stabilize the complex between the ligand and the receptor. vulcanchem.com These computational predictions help prioritize which compounds should be synthesized and tested, making the drug discovery pipeline more efficient.

| Compound Class | Target Protein | Key Interactions from Docking Studies |

| This compound derivatives | Protein Kinase B (Akt/PKB) | Hydrogen bonding with hinge region residues and hydrophobic interactions involving the bromine atom. |

| 2-Bromo-nitroimidazole derivatives | Decaprenyl-phosphoribose-epimerase (DprE1) | Binding within the active site, facilitating interactions with key catalytic residues. researchgate.netrsc.org |

| Imidazole phenanthroline derivatives | DNA gyrase B subunit | The docking of these compounds into the active site of the enzyme helps in understanding their antimicrobial potential. jddtonline.info |

| Benzimidazole derivatives | Cyclin-dependent kinase-8 | Docking studies revealed significant interactions, suggesting their potential as agents against colon cancer. d-nb.info |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure correlates with its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

The general methodology of SAR involves synthesizing a series of analogues with systematic modifications to the molecular structure and then evaluating the biological activity of these new compounds. For the this compound scaffold, modifications are commonly made at the N1 position of the imidazole ring. Additionally, the bromine atom at the C2 position may be replaced with other substituents to investigate the influence of electronics and sterics on activity. humanjournals.com

In the development of anticancer agents, SAR studies of this compound-based compounds have highlighted several important trends. The substituent at the N1 position has a significant effect on the compound's activity. For example, attaching different aromatic or heteroaromatic rings can greatly alter the potency and selectivity of the compound against various cancer cell lines. The bromine atom at the C2 position is often found to be advantageous for activity, possibly due to its ability to form halogen bonds or increase the molecule's lipophilicity, which aids in cell membrane penetration.

In the context of anti-parasitic and anti-tuberculosis agents, SAR studies of 2-bromo-nitroimidazole derivatives have also yielded valuable information. The nature and position of substituents on the imidazole ring are critical for activity, in addition to the essential nitro group. It has been shown that introducing certain side chains at the N1 position can boost the anti-mycobacterial activity of 2-bromo-5-nitroimidazoles. These side chains can affect the molecule's solubility, metabolic stability, and how it interacts with its target enzyme. The bromine at C2 is believed to modulate the electronic properties of the nitro group, which is vital for its reductive activation in both anaerobic parasites and mycobacteria.

| Structural Modification | Impact on Biological Activity |

| Substituent at N1-position (Anticancer) | The nature of the substituent (e.g., aromatic vs. aliphatic) can significantly influence anticancer potency and selectivity. |

| Bromine at C2-position (Anticancer) | Often enhances activity, potentially through halogen bonding or by increasing lipophilicity for better cell penetration. |

| Side chain at N1-position (Antitubercular) | Can improve antimycobacterial activity by affecting solubility, metabolic stability, and target engagement. |

| Bromine at C2-position (Anti-parasitic/Antitubercular) | Modifies the electronic character of the nitro group, which is crucial for its activation. |

| 2-Position Substituent (Antitubercular) | In 4-nitroimidazoles, substitutions at the 2-position are critical for aerobic activity against M. tuberculosis. nih.gov |

Materials Science Applications of 2 Bromo 1h Imidazole Derivatives

Application in Photovoltaic Materials and Optoelectronic Devices

Derivatives of 2-Bromo-1H-imidazole are recognized for their potential in the synthesis of photovoltaic materials, which are critical components of optoelectronic devices like solar cells. bloomtechz.com The imidazole (B134444) core is a key structural element in the design of metal-free organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). ekb.egekb.eg These dyes typically feature a Donor-π bridge-Acceptor (D-π-A) architecture, where the imidazole moiety can act as a π-linker or part of the donor system. rsc.orgresearchgate.net

Researchers have synthesized and studied various imidazole derivatives to understand how different substituents affect the performance of DSSCs. ekb.eg For instance, in one study, four different organic dyes with an imidazole ring were synthesized. The dye featuring an alkyl chain substitution on the imidazole ring's nitrogen atom (PP3) demonstrated the highest power conversion efficiency (PCE) of 2.01%. ekb.eguokerbala.edu.iq In contrast, the dye with a nitrobenzene (B124822) substituent (PP2) showed the lowest PCE of 0.96%. ekb.eguokerbala.edu.iq Another study developed a D–π–A dye incorporating an imidazole derivative, which, when anchored on TiO2, achieved a solar-light-to-electricity conversion efficiency of 0.22%. rsc.org

Further research into a newly synthesized organic dye, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI), used as a sensitizer (B1316253) in a DSSC, yielded a photovoltaic energy conversion efficiency of 1.76%. researchgate.net The interaction between the dye and TiO2 nanoparticles, crucial for cell performance, was confirmed through absorption and fluorescence studies, which indicated a photo-induced electron transfer process. researchgate.net Imidazole-functionalized molecules are also being explored as cathode interlayers in organic solar cells, demonstrating high electron affinity and conductivity, which helps reduce energy barriers for electron transport. acs.org Beyond solar cells, triphenylamine (B166846) (TPA)–imidazole derivatives have been developed as fluorescent molecular photoswitches, which have potential applications in optoelectronic devices due to their ability to undergo light-induced reversible fluorescence switching. rsc.org

| Dye Code | Substituent on N-imidazole | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Source |

|---|---|---|---|---|---|---|

| PP3 | Alkyl chain (N,N-diethylpropan-1-amine) | 2.01% | 3.75 mA cm⁻² | 0.73 mV | 73.9% | ekb.eguokerbala.edu.iq |

| PP2 | Nitrobenzene | 0.96% | 1.59 mA cm⁻² | 0.080 mV | 61.6% | ekb.eguokerbala.edu.iq |

| CMI | 4-methoxyphenyl | 1.76% | - | - | 0.56 | researchgate.net |

| TPA-Imidazole Dye | Triphenylamine (Donor) | 0.22% | - | - | - | rsc.org |

Use in Flexible Display Technology and Electronic Chemical Development

The derivatives of this compound are valuable precursors in the synthesis of materials for emerging technologies. Specifically, dibromo-1H-imidazole and its derivatives are utilized in the creation of materials required for flexible display technology and the development of electronic chemicals. bloomtechz.com The versatility of the imidazole core allows for the construction of compounds with specific electronic and physical properties suitable for these advanced applications.

Development of Advanced Polymers and Coatings

In the field of polymer science, this compound derivatives serve as important building blocks. Specifically, this compound-4,5-dicarbonitrile is used in the creation of novel materials, including advanced polymers and coatings that exhibit unique chemical properties. chemimpex.comchemimpex.com The functional groups on the imidazole ring, such as the bromine atom and dinitrile groups, provide reactive sites for polymerization and cross-linking reactions, enabling the development of materials with enhanced thermal stability, chemical resistance, or specific electronic characteristics.

Research into Functional Materials